molecular formula C11H15BrN4OS B10963800 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Cat. No.: B10963800
M. Wt: 331.23 g/mol
InChI Key: QKIWLKRXKRNFOA-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, two methyl groups attached to the pyrazole ring, and a thiazole ring connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For instance, 4-bromo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.

  • Thiazole Ring Formation: : The thiazole ring can be synthesized by the cyclization of a suitable thioamide with an α-haloketone. For example, 4,5-dihydro-1,3-thiazole can be prepared by reacting thioacetamide with 2-bromoacetone under basic conditions.

  • Coupling Reaction: : The final step involves the coupling of the synthesized pyrazole and thiazole derivatives. This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 4,5-dihydro-1,3-thiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C11H15BrN4OS

Molecular Weight

331.23 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H15BrN4OS/c1-7-10(12)8(2)16(15-7)5-3-9(17)14-11-13-4-6-18-11/h3-6H2,1-2H3,(H,13,14,17)

InChI Key

QKIWLKRXKRNFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2=NCCS2)C)Br

Origin of Product

United States

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